7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine
Description
7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine is a benzazepine derivative characterized by a seven-membered azepine ring fused to a benzene core (benzo[c] configuration) with a methoxy group at position 7 and a methyl group at position 2. The benzo[c] fusion distinguishes it from the more common benzo[b] analogs, altering electronic distribution and steric interactions, which can influence binding affinity and metabolic stability.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
7-methoxy-2-methyl-1,3,4,5-tetrahydro-2-benzazepin-5-amine |
InChI |
InChI=1S/C12H18N2O/c1-14-6-5-12(13)11-7-10(15-2)4-3-9(11)8-14/h3-4,7,12H,5-6,8,13H2,1-2H3 |
InChI Key |
AOPHWVIXVXBXFU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C2=C(C1)C=CC(=C2)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a suitable aldehyde or ketone, followed by cyclization using acid or base catalysts . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogs in the Benzazepine Family
Benzazepines vary in ring fusion (benzo[b] vs. benzo[c]), substituent positions, and stereochemistry. Key analogs include:
a) 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine Derivatives
Substituent Effects :
- 7-Bromo substitution : Boeglin et al. synthesized 7-bromo-substituted benzo[b]azepin-5-amine derivatives via solid-phase methods. Bromine’s electron-withdrawing nature enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for library diversification .
- 7,9-Dimethyl substitution : A Ru-catalyzed asymmetric reductive amination produced (S)-7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-benzo[b]azepin-5-amine, demonstrating the impact of alkyl groups on stereoselectivity and scalability for API intermediates .
Stereochemistry : Enantiomers like (R)- and (S)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine (CAS: 294196-60-4 and 294196-07-9) highlight the role of chirality in biological activity, though specific data are undisclosed .
b) Benzo[c]azepines vs. Benzo[b]azepines
- Ring Fusion Geometry: The benzo[c] configuration shifts the benzene ring’s attachment to the azepine’s C1 and C7 positions (vs. C1 and C5 in benzo[b]).
c) Functionalized Derivatives
- N-Substituted Amines: Derivatives like 5-(dimethylamino)-2,3,4,5-tetrahydro-1-tosyl-1H-benzazepine (CAS: 181210-18-4) incorporate bulky sulfonyl groups, which may hinder blood-brain barrier penetration but enhance thermal stability (density: 1.23 g/cm³) .
- Hydrochloride Salts : 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine hydrochloride (discontinued by CymitQuimica) exemplifies salt forms used to improve crystallinity and bioavailability .
Pharmacological and Physicochemical Properties
- Lipophilicity and Solubility: The 7-methoxy group may reduce logP compared to brominated analogs, balancing membrane permeability and aqueous solubility.
Biological Activity
7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine (CAS Number: 1543401-60-0) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The molecular formula of 7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine is , with a molecular weight of approximately 206.29 g/mol. The compound features a methoxy group and a tetrahydro-benzazepine structure, which contributes to its biological properties.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 206.29 g/mol |
| CAS Number | 1543401-60-0 |
Pharmacological Effects
Research indicates that compounds similar to 7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine exhibit various pharmacological effects:
- Antidepressant Activity : Some studies suggest that benzazepine derivatives may possess antidepressant properties due to their interaction with neurotransmitter systems.
- Anxiolytic Effects : Similar compounds have shown potential in reducing anxiety levels in preclinical models.
- Neuroprotective Properties : Research has indicated that these compounds may offer neuroprotection against oxidative stress and neuroinflammation.
Study on Antidepressant Activity
A study published in the Bioorganic & Medicinal Chemistry Letters explored the synthesis and biological evaluation of various tetrahydro-benzazepines. The findings suggested that certain derivatives exhibited significant antidepressant-like effects in animal models, indicating potential therapeutic applications for mood disorders .
Neuroprotective Effects
Another research article highlighted the neuroprotective effects of related compounds in models of neurodegenerative diseases. The study found that these compounds could mitigate neuronal damage induced by oxidative stress, suggesting a mechanism involving antioxidant activity .
Anxiolytic Properties
A study published in the Australian Journal of Chemistry evaluated the anxiolytic properties of benzazepine derivatives. The results indicated that specific structural modifications could enhance anxiolytic activity, providing insights into the design of new therapeutic agents .
Q & A
Q. What are the key challenges in synthesizing 7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine, and how can they be addressed experimentally?
The synthesis of this benzazepine derivative requires precise control over regioselectivity and stereochemistry. A robust approach involves:
- Solid-phase synthesis (e.g., immobilization on acid-labile FMPB-AM resin for stepwise functionalization via acylation, sulfonation, or cross-coupling reactions) .
- Solution-phase optimization for intermediates like 5-amino-1-tert-butoxycarbonyl derivatives, ensuring minimal racemization during deprotection .
- Purification strategies : Use of preparative HPLC or LC/MS to resolve diastereomers and confirm purity (>95%) .
Q. How can structural ambiguities in benzazepine derivatives be resolved using crystallographic and spectroscopic methods?
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for small-molecule refinement) to resolve conformational flexibility in the tetrahydroazepine ring and methoxy substituent orientation .
- NMR analysis : Assign - and -NMR signals using 2D techniques (COSY, HSQC) to distinguish between axial/equatorial protons and verify hydrogen bonding patterns .
- Graph set analysis : Characterize intermolecular hydrogen-bonding networks in crystal lattices to predict stability and polymorphism .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. bromo substituents) impact the biological activity of benzazepine scaffolds?
- GPCR-targeted studies : Compare binding affinities of 7-methoxy vs. 7-bromo analogs (e.g., via radioligand displacement assays) to assess substituent effects on receptor interactions (e.g., dopamine D2, serotonin 5-HT3) .
- SAR modeling : Use molecular docking to correlate methoxy group orientation with steric/electronic effects on receptor binding pockets .
Q. What experimental strategies are effective for resolving contradictions in pharmacological data (e.g., conflicting IC50_{50}50 values across studies)?
- Batch-to-batch consistency : Validate synthetic routes (e.g., via -NMR tracking of intermediates) to rule out impurities .
- Assay standardization : Replicate in vitro binding assays under controlled conditions (pH, temperature) to minimize variability .
- Meta-analysis : Cross-reference data from orthogonal techniques (e.g., autoradiography vs. SPR) to confirm target engagement .
Q. How can asymmetric synthesis be optimized for chiral benzazepine derivatives?
- Catalytic reductive amination : Use Ru-catalyzed DARA (direct asymmetric reductive amination) with chiral ligands to achieve >95% enantiomeric excess .
- Process scale-up : Implement plug-flow reactors (PFRs) to maintain stereochemical integrity during kilogram-scale production .
Methodological and Analytical Considerations
Q. What are the best practices for characterizing hydrogen-bonding patterns in benzazepine crystals?
Q. How can computational models enhance the design of benzazepine-based PET tracers?
Q. What analytical workflows are recommended for detecting synthetic byproducts in benzazepine libraries?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
